3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol (PEG16) is a polyethylene glycol (PEG) molecule with 16 repeating ethylene oxide units. It belongs to the family of polyethers and is commonly used in scientific research due to its amphiphilic nature, biocompatibility, and solubility in both aqueous and organic solvents [, , , ].
HO-PEG15-OH falls under the classification of polyethylene glycol derivatives. It is synthesized from polyethylene glycol, which is a polyether compound known for its biocompatibility and hydrophilicity. The specific structure of HO-PEG15-OH allows it to serve as a linker in the construction of PROTACs, making it crucial for developing targeted protein degradation strategies in therapeutic applications .
The synthesis of HO-PEG15-OH typically involves several steps, focusing on the elongation of polyethylene glycol chains. A common method includes automated solid-phase synthesis techniques that utilize a peptide synthesizer. This method allows for precise control over reaction conditions and the ability to produce monodisperse PEG derivatives.
The molecular structure of HO-PEG15-OH consists of a linear chain of repeating ethylene glycol units terminated by hydroxyl groups at both ends. The general formula can be represented as HO-(O-CH2-CH2)n-OH, where corresponds to 15 in this case.
HO-PEG15-OH participates in various chemical reactions critical for its application in PROTAC synthesis:
The mechanism of action of HO-PEG15-OH within PROTACs involves several key processes:
This mechanism enables selective degradation of proteins that are otherwise difficult to target with traditional small molecules, providing a powerful tool in therapeutic interventions against diseases such as cancer .
HO-PEG15-OH exhibits several important physical and chemical properties:
HO-PEG15-OH is primarily used in:
HO-PEG15-OH (15 ethylene glycol units terminated with hydroxyl groups) exemplifies the critical role of polyethylene glycol (PEG) chains in optimizing biotherapeutics. PEGylation—the covalent attachment of PEG polymers to therapeutic molecules—confers three primary advantages: steric shielding that reduces proteolytic degradation and opsonization, hydrodynamic volume enhancement prolonging systemic circulation, and solubility improvement for hydrophobic drugs [1] [10]. The 15-unit chain length (~678.8 Da molecular weight) creates an optimal hydration shell around conjugated proteins or nanoparticles, masking antigenic epitopes and decreasing immune recognition [1]. Studies show PEGylation increases protein solubility by up to 10-fold and extends plasma half-life by 5-100x compared to unmodified counterparts [10]. HO-PEG15-OH’s terminal hydroxyl groups facilitate functionalization with active targeting ligands or additional therapeutic payloads while maintaining low immunogenicity, a key advancement over early-generation PEGs [5] [10].
Table 1: Impact of HO-PEG15-OH-Mediated PEGylation on Biotherapeutic Properties
Biotherapeutic Property | Unmodified | HO-PEG15-OH Modified | Mechanism |
---|---|---|---|
Plasma Half-life | Short (min-hours) | Extended (hours-days) | Reduced renal clearance & RES uptake |
Protease Susceptibility | High | Significantly Reduced | Steric hindrance to enzyme access |
Immunogenicity | Variable-High | Low | Epitope masking of conjugated molecules |
Aqueous Solubility | Compound-dependent | Enhanced 2-10x | Hydrophilic shell formation |
In mRNA-LNPs (lipid nanoparticles), HO-PEG15-OH serves as a critical structural stabilizer and size regulator. Integrated as the hydrophilic component of PEGylated lipids (e.g., ALC-0159 in Pfizer-BioNTech’s vaccine), HO-PEG15-OH’s chain length governs particle morphology and stability through two mechanisms: First, its 15-unit chain provides optimal surface density (43-75%) to prevent fusion and aggregation during storage by steric repulsion [6] [8]. Second, it enables precise size control during microfluidics-based formulation, with 80-100 nm particles—achievable with C15 PEG chains—demonstrating superior stability at 4°C compared to larger variants [2] [6]. Critically, HO-PEG15-OH’s hydroxyl termini reduce reactive oxygen species generation compared to methoxy-PEGs, minimizing mRNA degradation during storage [6] [8]. Studies confirm that LNPs incorporating C15-PEG maintain mRNA integrity for >3 months at -20°C by reducing water penetration into the core and limiting hydrolysis of phosphodiester bonds [2] [8].
Table 2: HO-PEG15-OH Optimization in mRNA-LNP Formulations
LNP Parameter | Influence of HO-PEG15-OH | Optimal Performance Range |
---|---|---|
Particle Size | Linear chain controls self-assembly kinetics | 80-100 nm (enhanced stability & cellular uptake) |
PDI (Polydispersity Index) | Uniform chain length reduces size heterogeneity | <0.15 (narrow distribution) |
mRNA Encapsulation Efficiency | Surface hydration minimizes leakage | >90% achieved |
Storage Stability (4°C) | Hydroxyl termini reduce oxidative degradation | >80% mRNA integrity at 4 weeks |
HO-PEG15-OH functions as a versatile heterobifunctional linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ubiquitin ligase ligands (e.g., VHL or cereblon binders) and target protein ligands. Its 15-ethylene oxide units provide a ~68.7 Å spacer length, enabling precise distance matching between ternary complex components [3] [9]. This length is critical for facilitating ubiquitin transfer: Shorter PEG chains (<12 units) restrict conformational flexibility, while longer chains (>18 units) increase entropic penalties upon complex formation [7] [9]. HO-PEG15-OH’s hydroxyl groups allow site-specific conjugation via carbamate or ester linkages, generating PROTACs with sub-nanomolar degradation efficiency (DC50) [3]. For example, NaV1.7-targeting PROTACs using HO-PEG15-OH linkers achieved IC50 values of 0.06 nM—a 1,000x potency improvement over non-PEGylated analogs—by optimizing the distance between voltage-sensing domains II and IV [7]. Additionally, HO-PEG15-OH enhances aqueous solubility of hydrophobic PROTACs, improving bioavailability without requiring organic co-solvents [9].
The ethylene oxide repeat number in HO-PEG15-OH critically modulates drug release profiles through three structure-function relationships:
Chain length also determines temperature-responsive behavior: HO-PEG15-OH’s lower critical solution temperature (LCST) at ~85°C prevents premature aggregation in physiological conditions, unlike shorter PEGs (<10 units) with LCST <40°C [4]. This property is exploited in injectable hydrogels where HO-PEG15-OH-linked polymers demonstrate zero-order release kinetics for up to 30 days [10].
Table 3: Release Kinetics vs. PEG Chain Length in Model Systems
Chain Length (EO Units) | Diffusion Coefficient (cm²/s ×10⁻⁶) | Release Half-life (h) | Key Application |
---|---|---|---|
5 (HO-PEG5-OH) | 8.7 ± 0.9 | 2.1 ± 0.3 | Rapid-release formulations |
10 (HO-PEG10-OH) | 4.2 ± 0.5 | 12.7 ± 1.1 | Subcutaneous delivery |
15 (HO-PEG15-OH) | 1.3 ± 0.2 | 48.2 ± 3.6 | Long-acting LNPs & hydrogels |
20 (HO-PEG20-OH) | 0.9 ± 0.1 | 72.4 ± 4.8 | Implantable devices |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: